molecular formula C14H22N4O2S B6538023 2-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide CAS No. 1021256-09-6

2-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide

Numéro de catalogue: B6538023
Numéro CAS: 1021256-09-6
Poids moléculaire: 310.42 g/mol
Clé InChI: WIDDLFXFQOFYBX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide (MMEPA) is a small molecule that has been studied for its potential therapeutic applications. It is a member of the pyridazinone family of compounds, which are known to have a variety of biological activities. MMEPA has been the subject of several studies in recent years, and its potential applications in medical research have been explored. In

Applications De Recherche Scientifique

2-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor effects in animal models, and it has been suggested that it may be a potential treatment for cancer. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has also been suggested that this compound may be useful in the treatment of diabetes and other metabolic disorders.

Mécanisme D'action

The exact mechanism of action of 2-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide is not fully understood. However, it is believed that this compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, this compound has been shown to inhibit the activity of the enzyme lipoxygenase, which is involved in the production of leukotrienes, which are inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models, and it has been suggested that it may be a potential treatment for cancer. In addition, this compound has been shown to have neuroprotective effects in animal models, and it has been suggested that it may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

2-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule, which makes it easier to synthesize and study. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, which makes it an attractive target for research. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which makes it difficult to study in detail.

Orientations Futures

2-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide has a variety of potential applications in medical research. Some of the potential future directions for research include further investigation of its anti-inflammatory and anti-tumor effects, as well as its potential use in the treatment of neurodegenerative diseases and metabolic disorders. Additionally, further research into the exact mechanism of action of this compound may lead to new therapeutic applications. Finally, further research into the structure-activity relationships of this compound may lead to the development of more potent and selective compounds.

Méthodes De Synthèse

2-methyl-N-(6-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyridazin-3-yl)propanamide can be synthesized from the reaction of morpholine, ethylsulfanylacetamide, and pyridazinone. The reaction is carried out in a two-step process, with the first step being the formation of the desired intermediate and the second step being the coupling of the intermediate with pyridazinone. The reaction is typically carried out in an aqueous medium at a temperature of 60-70°C. The reaction is usually completed within 1-2 hours.

Propriétés

IUPAC Name

2-methyl-N-[6-(2-morpholin-4-ylethylsulfanyl)pyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-11(2)14(19)15-12-3-4-13(17-16-12)21-10-7-18-5-8-20-9-6-18/h3-4,11H,5-10H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDDLFXFQOFYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(C=C1)SCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.